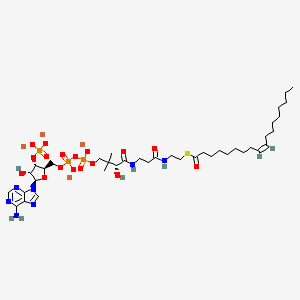![molecular formula C7H7N3 B575547 1h-Pyrrolo[2,1-d][1,2,5]triazepine CAS No. 176302-86-6](/img/structure/B575547.png)
1h-Pyrrolo[2,1-d][1,2,5]triazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Pyrrolo[2,1-d][1,2,5]triazepine is a nitrogen-containing heterocycle . It is part of a large family of compounds known as diazepines, which have attracted much attention in the field of biochemistry and pharmacology .
Synthesis Analysis
1,4-Diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines were prepared by two different pathways. In the first case, the condensation reaction of the appropriate diketones with hydrazine monohydrate was applied for the construction of the seven-membered triazepine ring. In the second case, previously prepared intermediates, 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepine-4(5H)-thiones were used as starting materials. The arylation of these thioamides were carried out with boronic acids in Liebeskind-Srogl palladium-catalysed cross-coupling reaction .Molecular Structure Analysis
The structure assignment of novel 1,4-diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines was based on IR, 1H NMR, and 13C NMR spectral data and also on the single-crystal X-ray structure of one representative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1h-Pyrrolo[2,1-d][1,2,5]triazepine include condensation reactions and arylation reactions. The condensation reaction of the appropriate diketones with hydrazine monohydrate was applied for the construction of the seven-membered triazepine ring. The arylation of thioamides was carried out with boronic acids in a Liebeskind-Srogl palladium-catalysed cross-coupling reaction .Applications De Recherche Scientifique
Synthesis of Pyrrolotriazepine Derivatives : Menges et al. (2013) explored the synthesis of 5H-pyrrolo[2,1-d][1,2,5]triazepine derivatives from pyrrole derivatives having carbonyl groups at the C-2 position. They also investigated the formation mechanism of these products, supported by theoretical calculations (Menges et al., 2013).
Creation of a New Compound Family : Milen et al. (2014) synthesized a new family of compounds, 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-ones, as bioisosters of biologically active 1-aryl-2,3-benzodiazepine-4-ones. They described an efficient synthetic route and discussed the scope, limitations, and some side reactions of this process (Milen et al., 2014).
Synthesis of New Tricyclic Ring Systems : In a continuation of their work, Milen et al. (2015) used 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-ones to synthesize new tricyclic ring systems condensed with an imidazole, a triazole, or a tetrazole ring. These compounds were structurally related to tricyclic derivatives known for strong anticonvulsant properties (Milen et al., 2015).
Cycloaddition Reactions of Pyrrolotriazepine Derivatives : Földesi et al. (2017) synthesized new tricyclic ring systems based on the pyrrolotriazepine core using cycloaddition reactions with nitrile oxides. They also determined the structures of these new compounds through 2D NMR and X-ray measurements (Földesi et al., 2017).
Synthesis of 1,4-Diarylpyrrolotriazepine Derivatives : Földesi et al. (2016) prepared 1,4-diaryl-5H-pyrrolo[2,1-d][1,2,5]triazepines using two different pathways, highlighting a method for constructing the seven-membered triazepine ring and describing palladium-catalyzed cross-coupling reactions for arylation (Földesi et al., 2016).
Synthesis and Functionalization of Triazepin-4(5H)-one : Kharaneko (2017) developed a strategy for synthesizing and functionalizing 7,8,9-trimethyl-1-phenyl-3H-pyrrolo[2,1-d][1,2,5]-triazepin-4(5H)-one. This study explored reactions for aza rings fusion and suggested a formation mechanism for the pyrrolo-1,2,5-triazepinone scaffold (Kharaneko, 2017).
Synthesis of Tetracyclic Ring System : Földesi et al. (2015) synthesized pyrrolotriazepinoquinazolinone derivatives, a new tetracyclic ring system, by reacting 1-aryl-4-(methylsulfanyl)-5H-pyrrolo[2,1-d][1,2,5]triazepines with substituted anthranilic acids. These compounds hold biological relevance (Földesi et al., 2015).
Propriétés
IUPAC Name |
1H-pyrrolo[2,1-d][1,2,5]triazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7-6-9-8-3-5-10(7)4-1/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXDWBNPJSHAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2C=CN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666123 |
Source


|
| Record name | 1H-Pyrrolo[2,1-d][1,2,5]triazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176302-86-6 |
Source


|
| Record name | 1H-Pyrrolo[2,1-d][1,2,5]triazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [[5-[(1-methylethyl)phenylamino]-2-furanyl]methylene]- (9CI)](/img/no-structure.png)
![7-Hydroxy-1-oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B575469.png)
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)






